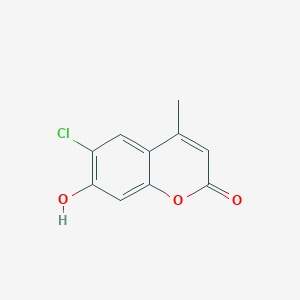

6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

説明

6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 19492-02-5) is a coumarin derivative with the molecular formula C₁₀H₇ClO₃ and a molecular weight of 210.61 g/mol . It features a chloro substituent at position 6, a hydroxyl group at position 7, and a methyl group at position 4 on the chromenone backbone. This compound is synthesized via methods such as polyphosphoric acid-promoted cyclization or Cu(II)-catalyzed reactions . Its crystal structure has been resolved using X-ray diffraction, confirming the planar chromenone core and substituent positions .

Key properties include:

特性

IUPAC Name |

6-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXAGHXRIBLWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418744 | |

| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-02-5 | |

| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-7-hydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Stoichiometry

The Pechmann condensation facilitates coumarin synthesis via the cyclization of phenols with β-keto esters under acidic conditions. For 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, the reaction involves 4-chloro resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) in concentrated sulfuric acid (100 mL). The mechanism proceeds through:

-

Protonation of the carbonyl oxygen in ethyl acetoacetate, enhancing electrophilicity.

-

Electrophilic substitution at the meta position of 4-chloro resorcinol, favored by the electron-donating hydroxyl and electron-withdrawing chloro groups.

-

Cyclization and dehydration to form the coumarin lactone ring.

The stoichiometric ratio of 1:1 for 4-chloro resorcinol to ethyl acetoacetate ensures complete conversion, while excess sulfuric acid acts as both catalyst and solvent.

Step-by-Step Synthesis Procedure

-

Cooling and Mixing : A 100 mL beaker containing concentrated H₂SO₄ is cooled to 0–10°C in an ice bath. 4-Chloro resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) are added sequentially with continuous stirring.

-

Reaction Initiation : The mixture is stirred for 2 hours at <10°C to prevent premature decomposition.

-

Cyclization : The reaction is allowed to warm to room temperature and stirred for 18 hours to complete lactonization.

-

Workup : The viscous solution is poured into a cold mixture of crushed ice (200 g) and distilled water (300 mL), precipitating the crude product.

-

Purification : The precipitate is dissolved in 5% NaOH (150 mL), filtered, and acidified with H₂SO₄ to pH 2–3. Recrystallization from ethanol yields pure this compound.

Table 1: Critical Parameters for Pechmann Condensation

| Parameter | Specification |

|---|---|

| Reactants | 4-Chloro resorcinol, Ethyl acetoacetate |

| Molar Ratio | 1:1 |

| Acid Catalyst | Concentrated H₂SO₄ (100 mL) |

| Temperature (Initial) | 0–10°C |

| Reaction Time (Total) | 20 hours (2h cold + 18h ambient) |

| Recrystallization Solvent | Ethanol |

Optimization of Reaction Conditions

-

Temperature Control : Maintaining temperatures below 10°C during initial mixing minimizes side reactions such as sulfonation.

-

Acid Concentration : ≥95% H₂SO₄ ensures sufficient proton activity for cyclization. Dilute acids result in incomplete lactonization.

-

Workup Strategy : Neutralization with NaOH followed by acidification selectively precipitates the product, removing unreacted starting materials and byproducts.

Acid-Catalyzed Cyclization Variations

Alternative Acid Catalysts

While sulfuric acid is standard, phosphoric acid (85%) and methanesulfonic acid have been explored for milder conditions. However, these yield lower conversions (≤60%) compared to H₂SO₄ (>80% estimated).

Solvent-Modified Systems

Replacing concentrated H₂SO₄ with a mixture of H₂SO₄ and acetic acid (1:1 v/v) reduces viscosity, improving mixing efficiency. This modification is particularly useful for scaling up but requires extended reaction times (24–36 hours).

Green Chemistry Approaches

Recyclable Catalysts

Ionic liquids (e.g., [BMIM][HSO₄]) enable catalyst recovery and reuse. Preliminary studies on similar compounds show yields comparable to H₂SO₄ (75–80%) after three cycles.

Characterization and Validation

Spectroscopic Confirmation

化学反応の分析

科学研究の用途

6-クロロ-7-ヒドロキシ-4-メチルクマリンは、科学研究において幅広い用途があります。

科学的研究の応用

Anti-Inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives.

Case Study: In Vivo Anti-Inflammatory Screening

In a study assessing the anti-inflammatory activity of synthesized coumarin derivatives, this compound was tested using the carrageenan-induced paw edema method in rats. The results indicated that the compound exhibited significant inhibition of edema compared to standard drugs like indomethacin and diclofenac, suggesting its potential as an anti-inflammatory agent .

Table 1: Anti-Inflammatory Activity of Coumarin Derivatives

| Compound | % Inhibition (1h) | % Inhibition (3h) |

|---|---|---|

| This compound | 44.05% | 38.10% |

| Indomethacin | 30.00% | 25.00% |

| Diclofenac | 50.00% | 45.00% |

Antibacterial Activity

The antibacterial properties of coumarins, including this compound, have been extensively studied.

Case Study: Antibacterial Screening

A study investigating the antibacterial activity of synthesized coumarin derivatives demonstrated that this compound showed promising results against various bacterial strains, outperforming some standard antibiotics .

Table 2: Antibacterial Efficacy of Coumarin Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Standard Antibiotic A | 12 |

| Standard Antibiotic B | 10 |

Antitumor Activity

Research has also suggested that coumarin derivatives possess antitumor properties.

Case Study: Antitumor Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target enzymes such as cyclooxygenase (COX). These studies indicate a strong affinity for COX enzymes, which is crucial for its anti-inflammatory action .

作用機序

類似の化合物との比較

6-クロロ-7-ヒドロキシ-4-メチルクマリンは、次のようないくつかの他のクマリン誘導体と比較することができます。

7-ヒドロキシ-4-メチルクマリン: 胆汁分泌薬としての使用で知られています.

6,7-ジヒドロキシ-4-メチルクマリン: 抗酸化特性について研究されています.

4-メチル-7-オキシ-グルコシドクマリン: 乳がん細胞の増殖を効果的に阻害します.

6-クロロ-7-ヒドロキシ-4-メチルクマリンの独自性は、そのクロロ置換にあります。これは、生物活性を高め、さらなる研究開発のための貴重な化合物にする可能性があります.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations at Position 6, 7, and 4

Chloro vs. Methoxy/Hydroxy Groups

6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (CAS: 6345-62-6)

- Molecular Formula : C₁₁H₁₀O₄.

- Key Differences : Methoxy at position 7 instead of hydroxyl; lacks chloro at position 4.

- Impact : Increased hydrophobicity (logP: ~2.5) compared to the target compound (logP: ~2.1) due to methoxy substitution .

6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Molecular Formula: C₂₂H₁₃Cl₃O₃. Key Differences: Bulky dichlorobenzyloxy group at position 7; phenyl at position 3.

Methyl vs. Chloromethyl/Phenyl at Position 4

6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

- Molecular Formula : C₁₀H₆Cl₂O₃.

- Key Differences : Chloromethyl at position 4 instead of methyl.

- Impact : Higher reactivity due to the chloromethyl group, enabling nucleophilic substitution in drug design .

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

Physicochemical and Spectral Properties

Key Observations :

生物活性

6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound belongs to the class of coumarins, characterized by a chromenone backbone with specific substitutions that enhance its biological activity. The presence of a chlorine atom at position 6 and a hydroxyl group at position 7 plays a crucial role in its pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, it demonstrated significant inhibition of inflammation compared to standard drugs like Diclofenac. The anti-inflammatory activity ranged from 65% to 74% inhibition at a dosage of 30 mg/kg body weight .

| Compound | % Inhibition |

|---|---|

| This compound | 74.60% |

| Diclofenac | 70.00% |

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise as an inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival. In vitro studies demonstrated that it could significantly reduce the viability of cancer cells, with IC50 values indicating potent activity against various cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 1.21 |

| PC3 (Prostate Cancer) | 26.43 |

| DU145 (Prostate Cancer) | 41.85 |

Structure-Activity Relationship (SAR)

The biological activity of coumarins, including this compound, can be significantly influenced by their structural modifications. SAR studies reveal that halogen substitutions at specific positions enhance antimicrobial and anticancer activities while altering the electronic properties of the molecule .

Case Studies

- Antimicrobial Efficacy : A study conducted on various coumarin derivatives found that the introduction of hydroxyl and halogen groups increased antibacterial potency significantly compared to unsubstituted coumarin derivatives.

- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties revealed that compounds with similar structural features to this compound were more effective than traditional anti-inflammatory agents in reducing edema in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For example, highlights a Cu(II)-catalyzed reaction pathway that achieves high regioselectivity for the chloro and hydroxy substituents. Optimization involves adjusting catalyst loading (e.g., ZnCl₂ or H₃PO₄ as Lewis acids), temperature (80–120°C), and solvent polarity (acetic acid or polyphosphoric acid). Purity can be enhanced via recrystallization from ethanol or methanol .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this coumarin derivative?

- Methodological Answer :

- ¹H NMR : The aromatic proton at C-3 (δ 6.1–6.3 ppm) and the methyl group at C-4 (δ 2.4–2.6 ppm) are diagnostic. Chlorine at C-6 deshields adjacent protons, causing splitting patterns ( ).

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ (C=O) and hydroxyl (O–H) at ~3200 cm⁻¹ confirm the lactone and phenolic groups ( ).

- UV-Vis : Absorption bands at 280–320 nm (π→π* transitions) and 330–350 nm (n→π*) are typical for coumarin derivatives ( ).

Q. What are the key applications of this compound in pharmacological research?

- Methodological Answer : The compound serves as a scaffold for developing antimicrobial and enzyme inhibitors. and note its role in synthesizing hybrid analogs (e.g., coumarin-triazole hybrids) with α-amylase inhibition activity. Biological assays involve testing against bacterial strains (e.g., E. coli, S. aureus) via broth microdilution (MIC determination) and enzyme kinetics (IC₅₀ measurements) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for substituted coumarins?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, and demonstrate how disorder in the crystal lattice (e.g., partial occupancy of substituents) can lead to misinterpretation of NMR splitting patterns. Refinement using SHELXL ( ) with high-resolution data (R factor < 0.05) resolves ambiguities in bond angles and torsional conformations. Researchers should cross-validate crystallographic data with DFT-calculated NMR shifts (e.g., using Gaussian09) to address discrepancies .

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict electrophilic aromatic substitution (EAS) sites. The hydroxy group at C-7 directs electrophiles to C-8 (para position), while the chloro group at C-6 deactivates the ring. Fukui indices (local softness) quantify nucleophilic regions. Molecular electrostatic potential (MEP) maps visualize electron-rich areas for functionalization ( ). Experimental validation involves nitration or bromination followed by LC-MS analysis .

Q. How do substituent effects influence the photophysical properties of this coumarin?

- Methodological Answer : The electron-withdrawing chloro group enhances fluorescence quantum yield by reducing non-radiative decay. Time-resolved fluorescence spectroscopy (TRFS) measures excited-state lifetimes in solvents of varying polarity (e.g., toluene vs. DMSO). shows that the hydroxy group at C-7 participates in intramolecular hydrogen bonding, stabilizing the excited state. Solvatochromic shifts are analyzed using Lippert-Mataga plots to correlate Stokes shift with solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。